molecular formula C12H16N2OS B407753 2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one CAS No. 313251-20-6

2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one

Cat. No.: B407753
CAS No.: 313251-20-6
M. Wt: 236.34g/mol
InChI Key: WKSFZARTVKRYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one: is a heterocyclic compound that contains both a piperidine ring and a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable piperidine derivative in the presence of a cyclizing agent. The reaction conditions often include:

    Solvent: Dimethyl sulfoxide or ethanol

    Temperature: 80-120°C

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiproliferative and antimicrobial properties.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often leads to downstream effects, such as changes in cellular signaling pathways, which can result in antiproliferative or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
  • 2-(Piperazin-1-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Uniqueness

Compared to similar compounds, 2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one is unique due to its specific piperidine substitution, which enhances its ability to interact with biological targets. This substitution can lead to improved pharmacokinetic properties and increased potency in certain applications.

Properties

IUPAC Name

2-piperidin-1-yl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-10-6-4-5-9-11(10)16-12(13-9)14-7-2-1-3-8-14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSFZARTVKRYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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